molecular formula C18H14F2N4O3 B2367513 1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea CAS No. 1226441-44-6

1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea

Cat. No. B2367513
CAS RN: 1226441-44-6
M. Wt: 372.332
InChI Key: ALRPBYFZMRRCPA-UHFFFAOYSA-N
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Description

1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea, also known as DFP-10917, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.

Mechanism of Action

1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea is a potent inhibitor of the protein kinase CK2, which is involved in the regulation of cell growth and survival. By inhibiting CK2, 1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea disrupts the signaling pathways that promote cancer cell growth, leading to apoptosis and tumor regression.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea has been shown to have anti-inflammatory and anti-angiogenic properties. 1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea can also cross the blood-brain barrier, making it a potential treatment for brain tumors and other neurological disorders.

Advantages and Limitations for Lab Experiments

1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea has several advantages for lab experiments, including its high potency and selectivity for CK2, its ability to induce apoptosis in cancer cells, and its potential for use in combination with other cancer therapies. However, 1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea has some limitations, including its potential toxicity and the need for further optimization of dosing and delivery methods.

Future Directions

For research on 1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea include further optimization of dosing and delivery methods, evaluation of its potential use in combination with other cancer therapies, and investigation of its potential for the treatment of neurological disorders. Additionally, further studies are needed to better understand the mechanism of action of 1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea and to identify potential biomarkers for patient selection and monitoring.

Synthesis Methods

1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea can be synthesized using a multistep process involving the reaction of 3,4-difluoroaniline and 2,3-butanedione followed by a series of chemical reactions to form the final product. The synthesis of 1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and leukemia. In vitro studies have shown that 1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. In vivo studies have demonstrated that 1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea can significantly reduce tumor growth and increase survival rates in animal models of cancer.

properties

IUPAC Name

1-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]-3-(3-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N4O3/c1-27-13-4-2-3-11(9-13)22-18(26)23-16-17(25)24(8-7-21-16)12-5-6-14(19)15(20)10-12/h2-10H,1H3,(H2,21,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRPBYFZMRRCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea

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